methyl 5-bromo-2-hydroxybenzoate

Catalog No.
S794099
CAS No.
4068-76-2
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 5-bromo-2-hydroxybenzoate

CAS Number

4068-76-2

Product Name

methyl 5-bromo-2-hydroxybenzoate

IUPAC Name

methyl 5-bromo-2-hydroxybenzoate

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3

InChI Key

FJYDBKPPGRZSOZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)Br)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)O

Methyl 5-bromo-2-hydroxybenzoate, with the molecular formula C8H7BrO3C_8H_7BrO_3, is an aromatic compound that features a bromine atom and a hydroxyl group attached to a benzoate structure. It is commonly known as methyl 5-bromosalicylate and is characterized by its almost planar conformation, as indicated by a root mean square deviation of 0.055 Å for the non-hydrogen atoms in its crystal structure. The compound crystallizes in the monoclinic space group P21P2_1 and is linked via O—H⋯O hydrogen bonds into chains, exhibiting weak π–π stacking interactions between the aromatic rings .

The synthesis of methyl 5-bromo-2-hydroxybenzoate typically involves the reaction of methyl 5-bromo-2-hydroxybenzoic acid with methyl iodide in the presence of sodium hydride as a base. The reaction proceeds as follows:

  • Dissolve methyl 5-bromo-2-hydroxybenzoic acid in dimethylformamide (DMF).
  • Add sodium hydride and stir at room temperature.
  • Introduce methyl iodide and continue stirring until the reaction completes.
  • Neutralize the mixture with hydrochloric acid, filter, and crystallize from chloroform .

The primary method for synthesizing methyl 5-bromo-2-hydroxybenzoate involves:

  • Materials Required: Methyl 5-bromo-2-hydroxybenzoic acid, sodium hydride, methyl iodide, dimethylformamide, and hydrochloric acid.
  • Procedure:
    • Dissolve 1.0 g of methyl 5-bromo-2-hydroxybenzoic acid in 10 ml of DMF.
    • Add 0.22 g of sodium hydride and stir for 45 minutes.
    • Introduce 0.85 g of methyl iodide, stirring until completion.
    • Pour the mixture into crushed ice and adjust pH to 4.0 using hydrochloric acid.
    • Collect precipitates, wash with distilled water, and crystallize from chloroform .

Methyl 5-bromo-2-hydroxybenzoate finds applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of various bioactive compounds.
  • Chemical Research: Used in studies related to organic synthesis and material science.
  • Agriculture: Potentially utilized in developing agrochemicals due to its biological activity.

Methyl 5-bromo-2-hydroxybenzoate can be compared to several similar compounds based on their structural features and potential biological activities:

Compound NameMolecular FormulaUnique Features
Methyl 4-bromo-3-hydroxybenzoateC8H7BrO3C_8H_7BrO_3Different hydroxyl positioning affecting activity
Methyl salicylateC8H8O3C_8H_8O_3Lacks bromine; used for pain relief
Methyl 3-amino-5-bromo-2-hydroxybenzoateC8H8BrNO3C_8H_8BrNO_3Contains an amino group; different biological properties

Each of these compounds shares a benzoate structure but varies in functional groups that influence their chemical reactivity and biological activity.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4068-76-2

Wikipedia

Methyl 5-bromosalicylate

Dates

Modify: 2023-08-15

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